methyl 5-chloro-3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate
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Overview
Description
Methyl 5-chloro-3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylate is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a sulfonamide group, and a thiophene ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Sulfonamide Formation: The indole derivative is then reacted with a sulfonyl chloride to introduce the sulfonamide group.
Thiophene Ring Formation: The thiophene ring can be constructed through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylate undergoes various types of chemical reactions, including:
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 5-chloro-3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand the role of indole derivatives in biological systems, including their interactions with enzymes and receptors.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of methyl 5-chloro-3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various receptors, modulating their activity and leading to biological effects . The sulfonamide group can enhance the compound’s binding affinity and specificity towards certain enzymes .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-furanecarboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Methyl 5-chloro-3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-pyridinecarboxylate: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of methyl 5-chloro-3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophene-carboxylate lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophene ring, in particular, can influence the compound’s electronic properties and its interactions with biological targets .
Properties
Molecular Formula |
C16H15ClN2O4S2 |
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Molecular Weight |
398.9 g/mol |
IUPAC Name |
methyl 5-chloro-3-[2-(1H-indol-3-yl)ethylsulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C16H15ClN2O4S2/c1-23-16(20)15-13(8-14(17)24-15)25(21,22)19-7-6-10-9-18-12-5-3-2-4-11(10)12/h2-5,8-9,18-19H,6-7H2,1H3 |
InChI Key |
JJKVWFKQXPDALT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)NCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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